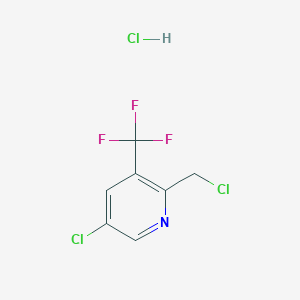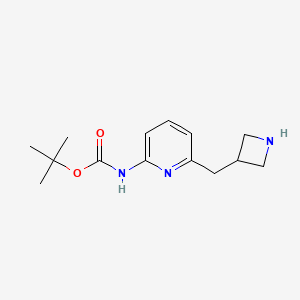
Tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate ist eine synthetische organische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung großes Interesse geweckt hat. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine tert-Butylgruppe, eine Azetidin-3-ylmethylgruppe und eine Pyridin-2-ylgruppe umfasst. Ihre besondere molekulare Konfiguration macht sie zu einem wertvollen Forschungsobjekt in der organischen Synthese, der pharmazeutischen Chemie und der Arzneimittelentwicklung.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate umfasst typischerweise die Reaktion von Azetidin-3-ylmethylamin mit Tert-Butylchlorformiat in Gegenwart einer Base wie Triethylamin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des Chlorformiats zu verhindern. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um die gewünschte Verbindung zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von automatisierten Reaktoren und Durchflussanlagen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Effizienz zu maximieren und den Abfall zu minimieren, wodurch der Prozess umweltfreundlicher wird .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate typically involves the reaction of azetidin-3-ylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Azetidinring.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid in Essigsäure bei Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether unter Rückfluss.
Substitution: Natriumhydrid in Dimethylformamid (DMF) bei erhöhten Temperaturen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden N-Oxide.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Azetidinen.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als Ligand in biochemischen Assays.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Es wurde zum Beispiel gezeigt, dass sie bestimmte Enzyme durch die Bildung stabiler Komplexe hemmt, wodurch ihre katalytische Aktivität blockiert wird. Die beteiligten Wege umfassen die Hemmung von Enzym-Substrat-Interaktionen und die Störung von zellulären Signalwegen .
Wirkmechanismus
The mechanism of action of tert-butyl (6-(azetidin-3-ylmethyl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic activity. The pathways involved include inhibition of enzyme-substrate interactions and disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tert-Butyl-azetidin-3-yl(methyl)carbamate: Ähnliche Struktur, aber mit einer Methylgruppe anstelle einer Pyridin-2-ylgruppe.
Tert-Butyl-(3-cyano-4,6-dimethylpyridin-2-yl)carbonat: Enthält eine Cyanogruppe und wird als chemoselektives Reagenz verwendet.
Einzigartigkeit
Tert-Butyl-(6-(Azetidin-3-ylmethyl)pyridin-2-yl)carbamate ist aufgrund seiner Kombination aus Azetidin- und Pyridinring einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Entwicklung neuer chemischer Einheiten und die Erforschung neuartiger therapeutischer Anwendungen .
Eigenschaften
Molekularformel |
C14H21N3O2 |
|---|---|
Molekulargewicht |
263.34 g/mol |
IUPAC-Name |
tert-butyl N-[6-(azetidin-3-ylmethyl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-6-4-5-11(16-12)7-10-8-15-9-10/h4-6,10,15H,7-9H2,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
FYXZVHIVADPSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


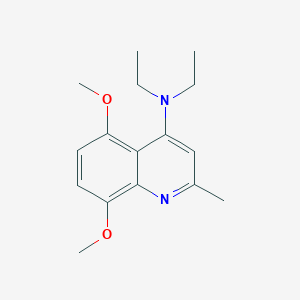

![8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid](/img/structure/B11852286.png)
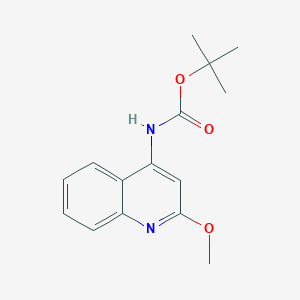
![N,N-Dimethyl-2-(1-methyl-1,3,4,5-tetrahydroindeno[1,2-c]pyran-1-yl)acetamide](/img/structure/B11852289.png)
![7-(Trifluoromethyl)furo[3,4-b]quinoline-1,3-dione](/img/structure/B11852294.png)
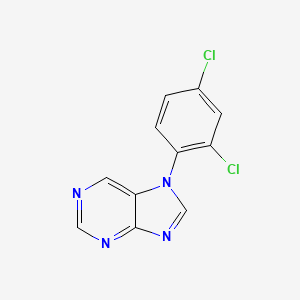

![N-(3-Cyano-4H-pyrano[2,3-b]quinoxalin-2-yl)acetamide](/img/structure/B11852320.png)
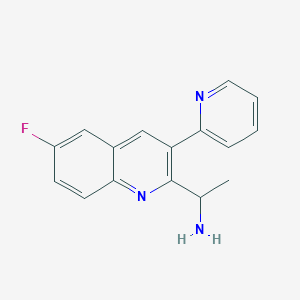
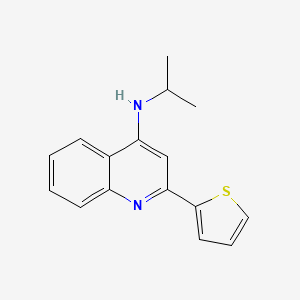
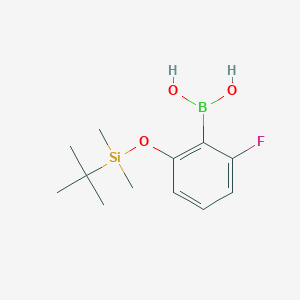
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-6-yl]butanamide](/img/structure/B11852356.png)
